2-(Benzyloxy)quinoline-4-carboxylic acid
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Overview
Description
2-(Benzyloxy)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core structure with a benzyloxy group at the second position and a carboxylic acid group at the fourth position
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The lipophilicity of a compound can influence its pharmacokinetic properties, including absorption and distribution .
Result of Action
Quinoline derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)quinoline-4-carboxylic acid. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives and benzyl alcohol.
Reaction Conditions: The benzyloxy group is introduced via an etherification reaction, where benzyl alcohol reacts with a quinoline derivative in the presence of a base such as sodium hydride.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production methods for this compound may involve:
Catalytic Processes: Utilizing catalysts such as palladium or nickel to enhance reaction efficiency.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the benzyloxy group can be converted to a benzaldehyde or benzoic acid derivative.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various quinoline derivatives with different functional groups.
Scientific Research Applications
2-(Benzyloxy)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the benzyloxy group, making it less hydrophobic.
2-Phenylquinoline-4-carboxylic acid: Features a phenyl group instead of a benzyloxy group, altering its electronic properties.
Uniqueness: 2-(Benzyloxy)quinoline-4-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-phenylmethoxyquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17(20)14-10-16(18-15-9-5-4-8-13(14)15)21-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJOMYFTRFQJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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